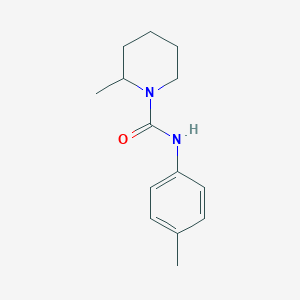
2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide
描述
2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide, also known as MMPC, is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. MMPC has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
The exact mechanism of action of 2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide is not fully understood, but it is thought to act on the central nervous system by modulating neurotransmitter release. 2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide has been shown to increase the release of dopamine, which is a neurotransmitter that plays a key role in regulating movement, motivation, and reward. 2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide may also act on other neurotransmitter systems, such as the opioid and cannabinoid systems, to produce its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, 2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide has been shown to increase dopamine release in the brain, which is thought to be responsible for its analgesic and anti-inflammatory effects. 2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide has also been shown to have anti-depressant and anxiolytic effects in animal models. In addition, 2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide has been shown to have antioxidant properties, which may be beneficial for treating neurodegenerative diseases such as Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. 2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide has also been extensively studied, so there is a wealth of information available on its properties and potential applications. However, one limitation of using 2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several areas of future research that could be explored with 2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide. One potential direction is to further investigate its potential as a treatment for Parkinson's disease. 2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide has been shown to increase dopamine release in the brain, which is a key neurotransmitter that is depleted in Parkinson's disease. Another potential direction is to investigate its potential as a treatment for chronic pain. 2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide has been shown to have analgesic and anti-inflammatory properties, which could make it a promising candidate for the development of new pain medications. Finally, further research could be done to better understand the mechanism of action of 2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide, which could lead to the development of more effective treatments for a variety of neurological and psychiatric disorders.
科学研究应用
2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. 2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. In addition, 2-methyl-N-(4-methylphenyl)-1-piperidinecarboxamide has been studied for its potential use as a treatment for Parkinson's disease, as it has been shown to increase dopamine release in the brain.
属性
IUPAC Name |
2-methyl-N-(4-methylphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-6-8-13(9-7-11)15-14(17)16-10-4-3-5-12(16)2/h6-9,12H,3-5,10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOULOFQWPXBSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-methylphenyl)piperidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B4190242.png)
![ethyl 1-(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxylate](/img/structure/B4190248.png)
![methyl 5-[({[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetyl)amino]-2-chlorobenzoate](/img/structure/B4190253.png)

![N-[4-(dimethylamino)benzyl]-1-(phenoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4190274.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4190277.png)
![2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4190300.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]alaninamide](/img/structure/B4190302.png)

![(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)(phenyl)methanone](/img/structure/B4190309.png)
![3-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B4190313.png)
![2,5-dichloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4190319.png)
![ethyl 1-{[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4190326.png)
![4-fluoro-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B4190327.png)